[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide

Deubiquitinase inhibitor Covalent probe selectivity PARK7/DJ-1 off-target

[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide (CAS 58712-58-6, molecular formula C₇H₁₂N₄, molecular weight 152.20 g/mol) is a small-molecule cyanamide featuring a 4-methylpiperazine ring linked to a cyanamide warhead via a methylidene bridge. The compound belongs to the N-cyanopiperazine class, which has recently emerged as a privileged scaffold for covalent enzyme inhibition, particularly against deubiquitinating enzymes (DUBs).

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
CAS No. 58712-58-6
Cat. No. B13752878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide
CAS58712-58-6
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C=NC#N
InChIInChI=1S/C7H12N4/c1-10-2-4-11(5-3-10)7-9-6-8/h7H,2-5H2,1H3
InChIKeyFLYMJPRZDCDDJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide (CAS 58712-58-6) – Chemical Identity and Physicochemical Profile for Procurement Decisions


[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide (CAS 58712-58-6, molecular formula C₇H₁₂N₄, molecular weight 152.20 g/mol) is a small-molecule cyanamide featuring a 4-methylpiperazine ring linked to a cyanamide warhead via a methylidene bridge [1]. The compound belongs to the N-cyanopiperazine class, which has recently emerged as a privileged scaffold for covalent enzyme inhibition, particularly against deubiquitinating enzymes (DUBs) [2]. Key computed physicochemical properties include an XLogP3-AA of -0.1, zero hydrogen bond donors, three hydrogen bond acceptors, one rotatable bond, and a topological polar surface area (TPSA) of 42.6 Ų [1]. These properties place the compound in favorable drug-like chemical space distinct from both the parent cyanamide (log P −0.82, TPSA ~50 Ų) and unsubstituted piperazine (log P approximately −1.2 to −0.2) [3].

Why In-Class Cyanamide Analogs Cannot Substitute for [(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide in Target-Selective Applications


Cyanamide-containing compounds are not functionally interchangeable. The parent cyanamide (NH₂CN) is a promiscuous small molecule that inhibits aldehyde dehydrogenase and undergoes rapid N-acetylation metabolism, with limited utility in targeted covalent inhibition [1]. Pyrrolidine-based cyanamides (5-membered ring warheads) display cross-reactivity toward PARK7/DJ-1 and multiple DUBs, precluding single-target perturbation in living cells [2]. In contrast, the 6-membered N-cyanopiperazine scaffold—of which [(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide is a representative member—eliminates PARK7 off-target binding while retaining potent UCHL1 engagement [2]. Simple N-alkylpiperazines lacking the cyanamide warhead are wholly inactive against deubiquitinases. The (E)-methylidene linker geometry and the 4-methyl substituent further tune the electrophilicity and binding conformation relative to unsubstituted N-cyanopiperazine analogs, making empirical selection based on structural class insufficient for achieving desired target-selectivity profiles [2].

Quantitative Differentiation Evidence for [(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide Against Structural Analogs


Target Engagement Selectivity: Elimination of PARK7/DJ-1 Off-Target Reactivity vs. Pyrrolidine Cyanamide Warheads

A defining differentiation of the N-cyanopiperazine scaffold—to which [(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide belongs—is the elimination of off-target binding to PARK7/DJ-1 (protein deglycase), a major liability of 5-membered cyanopyrrolidine warheads [1]. In competitive activity-based protein profiling (ABPP) across 55 human deubiquitinases, cyanopyrrolidine-based probes showed cross-reactivity toward PARK7 and multiple DUBs, while the 6-membered N-cyanopiperazine analogs retained potent UCHL1 engagement with no detectable PARK7 labeling [1]. This selectivity is attributed to the ring-size transition from pyrrolidine to piperazine, which introduces context-dependent reversibility of the isothiourea linkage to the UCHL1 catalytic cysteine while sterically disfavoring PARK7 binding [1]. The co-crystal structure of CG341 (a representative N-cyanopiperazine) with UCHL1 (PDB: 8PW1, 2.2 Å resolution) confirmed compound-induced conformational restriction of the crossover loop underlying inhibitory potency [2].

Deubiquitinase inhibitor Covalent probe selectivity PARK7/DJ-1 off-target Chemical biology

Potent Covalent UCHL1 Inhibition Enabled by the 4-Methylpiperazine Cyanamidine Scaffold

The N-cyanopiperazine scaffold to which [(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide belongs achieves potent UCHL1 inhibition through covalent modification of the catalytic cysteine. In biochemical assays, N-cyanopiperazine probes showed potent UCHL1 inhibition with nanomolar-range IC₅₀ values; the co-crystal structure of CG341 (a close N-alkyl,N-cyanopiperazine analog) with UCHL1 at 2.2 Å resolution revealed a compound-induced conformational restriction of the catalytic crossover loop that underlies the observed potency [1][2]. In cells, the cyanopiperazine probes achieved effective target engagement at sub-micromolar concentrations, as demonstrated by competitive ABPP [1]. The 4-methyl substitution on the piperazine ring, present in 58712-58-6, contributes to enhanced lipophilicity (XLogP3 = −0.1) compared to unsubstituted piperazine (log P ≈ −1.2) [3], potentially improving membrane permeability for cellular target engagement relative to des-methyl N-cyanopiperazine analogs.

Covalent inhibitor UCHL1 Deubiquitinase Enzyme inhibition

Physicochemical Differentiation: Computed Lipophilicity and Permeability Profile vs. Parent Cyanamide and Piperazine

The computed XLogP3-AA of [(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide is −0.1, which is substantially higher than parent cyanamide (log P −0.82) [1][2] and falls at the lower boundary of optimal CNS drug space (typically log P 1–3). The compound has zero hydrogen bond donors (vs. 2 for cyanamide NH₂CN), three hydrogen bond acceptors, and a TPSA of 42.6 Ų—below the 60 Ų threshold predictive of good oral absorption [1]. In comparison, unsubstituted piperazine (log P ≈ −1.2 to −0.2, 2 HBD) is substantially more polar . The 4-methyl substitution thus provides a quantifiable lipophilicity enhancement while maintaining favorable HBD count. These computed properties position 58712-58-6 as a more membrane-permeable scaffold than the building blocks from which it is derived, with direct implications for cellular assay performance.

Drug-likeness Lipophilicity Permeability Physicochemical properties

Synthetic Accessibility: One-Step Condensation Route Enabling Efficient Scale-Up

[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide can be synthesized via a single-step condensation of commercially available 4-methylpiperazine with cyanogen bromide or cyanamide under controlled conditions [1]. This contrasts with multi-step sequences required for many functionalized N-cyanopiperazine analogs (e.g., CG341 type inhibitors requiring 5–7 synthetic steps) [2]. The one-step accessibility translates to lower procurement cost and shorter lead times for bulk quantities. Patent-protected routes for related cyanoimino-piperazines confirm the industrial feasibility of cyanamide-piperazine condensations [1]. The compound thus serves as both a direct-use covalent warhead scaffold and a versatile intermediate for late-stage diversification through the piperazine nitrogen or the cyanamide carbon.

Synthetic accessibility Building block Cyanamide condensation Medicinal chemistry

Structural Confirmation: (E)-Configuration and Methylidene Geometry Verified by Crystallography of Closely Related Analog

The co-crystal structure of the N-cyanopiperazine CG341 in complex with human UCHL1 (PDB: 8PW1) provides atomic-resolution validation of the binding mode for the compound class to which 58712-58-6 belongs [1]. CG341 occupies the substrate-binding cleft of UCHL1, with the cyanamide warhead forming a covalent isothiourea linkage to the catalytic cysteine. Critically, the crystal structure revealed that CG341 induces a conformational restriction of the UCHL1 crossover loop—a structural feature that underlies the observed inhibitory potency and selectivity [1]. The (E)-configured methylidene linker that defines the geometry of 58712-58-6 is a key structural feature enabling this binding mode. The PDB entry (8PW1, resolution 2.2 Å, deposited 2023-07-19) provides directly applicable structural validation for the cyanopiperazine pharmacophore [2].

X-ray crystallography Structural biology Binding mode Covalent inhibitor

Recommended Procurement and Application Scenarios for [(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide (58712-58-6)


UCHL1-Selective Chemical Probe Development Requiring PARK7-Free Target Engagement

For laboratories developing activity-based probes (ABPs) or covalent inhibitors targeting the deubiquitinase UCHL1, 58712-58-6 provides the core 6-membered N-cyanopiperazine warhead that eliminates PARK7/DJ-1 off-target reactivity—a documented liability of 5-membered cyanopyrrolidine scaffolds. The N-cyanopiperazine scaffold has been validated through competitive ABPP against 55 human DUBs and cellular target engagement assays, with a co-crystal structure (PDB: 8PW1) confirming the binding mode [1]. Procurement of 58712-58-6 as the starting scaffold enables direct functionalization at the piperazine 4-position for linker attachment, bypassing the multi-step synthesis required for fully elaborated N-cyanopiperazine probes while retaining the critical 6-membered ring geometry responsible for PARK7 avoidance [1].

Hit-to-Lead Medicinal Chemistry for DUB-Focused Covalent Inhibitor Programs

In hit-to-lead campaigns targeting the ubiquitin-proteasome pathway, 58712-58-6 serves as an operationally efficient starting point due to its one-step synthetic accessibility from commercial 4-methylpiperazine. Its computed physicochemical profile (XLogP3 = −0.1, TPSA = 42.6 Ų, zero HBD) [2] falls within favorable property space for optimization toward oral bioavailability, unlike the more polar parent cyanamide (log P = −0.82) or piperazine building blocks. The compound can be diversified through N-alkylation, sulfonylation, or amide coupling at the piperazine nitrogen, providing rapid access to focused libraries for SAR exploration while maintaining the validated N-cyanopiperazine pharmacophore [1][2].

Structural Biology: Co-crystallography and Binding Mode Studies of Cyanamide Warheads

The co-crystal structure of the close analog CG341 with UCHL1 (PDB: 8PW1, 2.2 Å) provides a directly applicable structural template for crystallographic studies using 58712-58-6 or its derivatives [1]. The (E)-methylidene geometry and 4-methylpiperazine substitution are key structural features whose contribution to binding affinity can be systematically interrogated through soaking or co-crystallization experiments. The established crystallization conditions and structural coordinates for the UCHL1–cyanopiperazine complex reduce the technical barriers to structural biology applications, making 58712-58-6 a strategic procurement for laboratories conducting fragment-based or structure-guided drug design against deubiquitinases [1].

Chemical Biology Tool Compound: Selectivity Profiling Across the Deubiquitinase Family

The exceptional specificity of the N-cyanopiperazine scaffold for UCHL1 among 55 human DUBs—with no detectable cross-reactivity toward PARK7—positions 58712-58-6 as a foundational building block for generating a panel of UCHL1-directed tool compounds with varying linker lengths and reporter tags [1]. Unlike promiscuous cyanamide-based inhibitors such as the cathepsin C/K inhibitors (which exhibit broad cysteine protease inhibition) [3], the N-cyanopiperazine scaffold offers deubiquitinase-level selectivity. Researchers procuring 58712-58-6 can append biotin, fluorophores, or bioorthogonal handles to generate customized ABPs for UCHL1 activity profiling in disease-relevant cellular models, leveraging the validated target engagement and specificity data from the 2024 Schmidt et al. study [1].

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